molecular formula C7H3FN2O3 B1584436 2-Fluoro-5-nitrophenyl isocyanate CAS No. 68622-14-0

2-Fluoro-5-nitrophenyl isocyanate

Cat. No. B1584436
CAS RN: 68622-14-0
M. Wt: 182.11 g/mol
InChI Key: XCDYDLFUPMSLGZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrophenyl isocyanate is a chemical compound with the formula C7H3FN2O3 . It is a versatile material that offers a wide range of applications, from synthesizing pharmaceuticals to developing advanced materials.


Synthesis Analysis

This compound can be synthesized through the reaction of 2-fluoro-5-nitrophenol with phosgene or triphosgene. The reaction yields a yellow crystalline solid which can be characterized using several techniques, including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.11 . It has a density of 1.4±0.1 g/cm3, a boiling point of 274.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.3±3.0 kJ/mol and a flash point of 119.7±24.6 °C .

Scientific Research Applications

Chemical Synthesis

2-Fluoro-5-nitrophenyl isocyanate plays a role in the synthesis of complex organic compounds. For instance, it was used in the construction of a strained trans-5,6-ring system in the synthesis of rigid tetracyclic compounds, potentially interacting with opioid receptors (Hashimoto et al., 2004). Similarly, it was involved in the preparation of 2-Fluoro-5-nitrobenzonitrile, which reacts with amines and amino acids, useful in studying proton magnetic resonance spectra (Wilshire, 1967).

Spectrophotometric Analysis

In spectrophotometric analysis, derivatives of this compound are used for determining aliphatic isocyanates in the atmosphere, where they react to form colored derivatives measurable at specific wavelengths (Walker & Pinches, 1979).

Pharmaceutical Research

In pharmaceutical research, it contributes to the synthesis of various compounds with potential biological activities. For example, it was used in the synthesis of benzannulated N-heterocyclic carbene ligands (Hahn et al., 2004) and in the development of anti-inflammatory and analgesic agents (Fakhr et al., 2009).

Material Science and Polymer Synthesis

In material science and polymer synthesis, it is used for studying the Lossen reaction and the potential applications of latent isocyanates in various polymers (Ghosh, 2017). This includes the development of new methods for optical sensing of isocyanates in air.

Fluorescence-Based Technologies

It also finds applications in fluorescence-based technologies. A study on the diversity-oriented synthesis of new polyheterocycles explored its use in developing fluorescent probes in aqueous systems (Park et al., 2015).

Safety and Hazards

2-Fluoro-5-nitrophenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing its vapors, mist, or gas, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

1-fluoro-2-isocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDYDLFUPMSLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218710
Record name 2-Fluoro-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68622-14-0
Record name 2-Fluoro-5-nitrophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068622140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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